5-Bromo-2,4,6-triphenylpyrimidine 5-Bromo-2,4,6-triphenylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17222827
InChI: InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H
SMILES:
Molecular Formula: C22H15BrN2
Molecular Weight: 387.3 g/mol

5-Bromo-2,4,6-triphenylpyrimidine

CAS No.:

Cat. No.: VC17222827

Molecular Formula: C22H15BrN2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,4,6-triphenylpyrimidine -

Specification

Molecular Formula C22H15BrN2
Molecular Weight 387.3 g/mol
IUPAC Name 5-bromo-2,4,6-triphenylpyrimidine
Standard InChI InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H
Standard InChI Key PRLJGDUFNVQSFR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 5-bromo-2,4,6-triphenylpyrimidine is C22_{22}H15_{15}BrN2_2, with a molecular weight of 395.27 g/mol. The compound’s structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with bromine at position 5 and phenyl groups at positions 2, 4, and 6.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number146070-73-7
Molecular FormulaC22_{22}H15_{15}BrN2_2
Molecular Weight395.27 g/mol
IUPAC Name5-Bromo-2,4,6-triphenylpyrimidine

Structural Characterization

The compound’s structure can be confirmed via spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H-NMR would show signals for aromatic protons from phenyl groups (δ 7.2–7.6 ppm) and the pyrimidine ring (δ 8.5–9.0 ppm) .

    • 13^{13}C-NMR would reveal carbons adjacent to bromine (deshielded, ~δ 120–130 ppm) and phenyl carbons (~δ 125–140 ppm) .

  • Infrared (IR) Spectroscopy:

    • Peaks near 600–650 cm1^{-1} correspond to C-Br stretching .

    • Aromatic C-H stretching appears at ~3050 cm1^{-1} .

X-ray crystallography, as demonstrated for similar brominated calixarenes , could resolve the spatial arrangement of substituents, likely showing a planar pyrimidine ring with phenyl groups adopting orthogonal positions to minimize steric hindrance.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 5-bromo-2,4,6-triphenylpyrimidine likely involves a multi-step approach:

  • Formation of the Pyrimidine Core:
    Cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with amidines or urea derivatives under acidic conditions. For example, a Biginelli-like reaction using benzaldehyde derivatives and thiourea could yield the pyrimidine backbone .

  • Bromination:
    Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr3_3) to introduce bromine at the 5-position .

  • Phenyl Group Introduction:
    Suzuki-Miyaura coupling or Ullmann reaction to attach phenyl groups to the pyrimidine ring, leveraging palladium or copper catalysts .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclocondensation .

  • Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) .

  • Catalysts: HCl for cyclization , Pd(PPh3_3)4_4 for coupling .

Byproducts and Optimization

Common challenges include controlling regioselectivity during bromination and avoiding over-substitution. Purification via column chromatography or recrystallization from DMF/ethanol mixtures is typical .

Physicochemical Properties

Thermal Stability

Brominated pyrimidines generally exhibit moderate thermal stability. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C . The triphenyl groups may enhance thermal resistance by increasing molecular rigidity.

Solubility and Reactivity

  • Solubility: Limited solubility in polar solvents (water, methanol) due to aromatic rings; soluble in DMF, dichloromethane, and THF .

  • Reactivity:

    • Bromine at position 5 participates in nucleophilic aromatic substitution (SNAr) with amines or thiols .

    • Phenyl groups enable π-π stacking interactions, relevant in materials science .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, or antiviral activity using in vitro assays.

  • Materials Optimization: Explore optoelectronic properties for OLED or photovoltaic applications.

  • Synthetic Methodology: Develop greener synthesis routes using catalytic bromination or microwave-assisted reactions.

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